3-Hydroxy-4-methylpent-4-enoic acid
Overview
Description
3-Hydroxy-4-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O3. It is a hydroxy acid that features both a hydroxyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of 4-methylpent-4-enoic acid using appropriate oxidizing agents. The reaction typically requires controlled conditions to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize catalysts and specific reaction conditions to achieve efficient synthesis. The exact methods can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroxy-4-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpent-3-enoic acid
- 3-Hydroxy-4-methylhex-4-enoic acid ethyl ester
- 2-Methyl-3-oxo-pent-4-enoic acid methyl ester
Uniqueness
3-Hydroxy-4-methylpent-4-enoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Biological Activity
3-Hydroxy-4-methylpent-4-enoic acid, also known as 2-hydroxy-4-methyl-pent-3-enoic acid, is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the molecular formula and a molecular weight of 130.15 g/mol. The compound features a hydroxyl group and a double bond, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria, particularly gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cell integrity .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage cell lines. This suggests potential applications in treating inflammatory diseases . The compound's anti-inflammatory activity may be attributed to its ability to modulate signaling pathways involved in inflammation.
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it demonstrated cytotoxicity against HCT-116 (colon cancer) cells, with IC50 values indicating effective growth inhibition at relatively low concentrations. This property opens avenues for further research into its potential as an anticancer agent .
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon) | 25 |
HeLa (Cervical) | 30 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and proliferation.
- Cell Membrane Disruption : Its hydrophobic properties allow it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Cytokine Modulation : By affecting the signaling pathways that regulate cytokine production, the compound can exert anti-inflammatory effects.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antimicrobial Efficacy : A recent study published in MDPI highlighted the antimicrobial activity of various fatty acids, including this compound, against resistant strains of bacteria. The findings suggest that this compound could be developed into a new class of antibiotics .
- Cancer Research : In a study focusing on natural compounds for cancer treatment, researchers found that this compound significantly inhibited the proliferation of HCT-116 cells through apoptosis induction .
Properties
IUPAC Name |
3-hydroxy-4-methylpent-4-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h5,7H,1,3H2,2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSIFLIGNROQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294691 | |
Record name | 3-Hydroxy-4-methyl-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81357-29-1 | |
Record name | 3-Hydroxy-4-methyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81357-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-methyl-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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